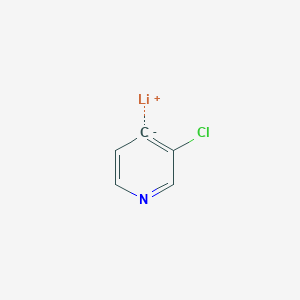![molecular formula C7H10ClNO5 B14438799 Dimethyl[(chloroacetyl)amino]propanedioate CAS No. 74084-50-7](/img/structure/B14438799.png)
Dimethyl[(chloroacetyl)amino]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[(chloroacetyl)amino]propanedioate is an organic compound with a complex structure that includes both ester and amide functional groups
Vorbereitungsmethoden
The synthesis of Dimethyl[(chloroacetyl)amino]propanedioate typically involves the reaction of chloroacetyl chloride with dimethyl malonate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Analyse Chemischer Reaktionen
Dimethyl[(chloroacetyl)amino]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form more complex structures, depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Dimethyl[(chloroacetyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl[(chloroacetyl)amino]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Dimethyl[(chloroacetyl)amino]propanedioate can be compared with other similar compounds such as:
Dimethyl malonate: A simpler ester with similar reactivity but lacking the chloroacetyl and amide groups.
Chloroacetyl chloride: A reactive acyl chloride used in the synthesis of various organic compounds.
N-(Chloroacetyl)glycine: A compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its combination of ester, amide, and chloroacetyl functionalities, which provide a versatile platform for chemical modifications and applications.
Eigenschaften
CAS-Nummer |
74084-50-7 |
|---|---|
Molekularformel |
C7H10ClNO5 |
Molekulargewicht |
223.61 g/mol |
IUPAC-Name |
dimethyl 2-[(2-chloroacetyl)amino]propanedioate |
InChI |
InChI=1S/C7H10ClNO5/c1-13-6(11)5(7(12)14-2)9-4(10)3-8/h5H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
FATSLTXZAZDMPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=O)OC)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
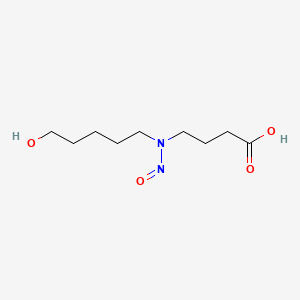
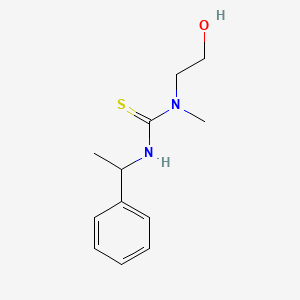
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)

![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
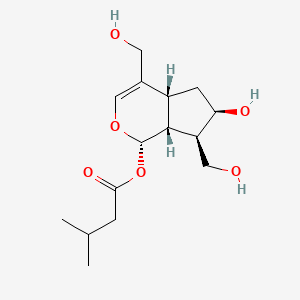
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
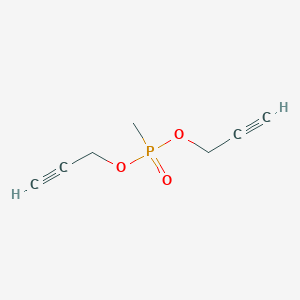
![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
